

STAD-2: A Technical Guide to its Discovery, Synthesis, and Application

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Abstract

This document provides a comprehensive technical overview of STAD-2, a stapled peptide inhibitor of the A-Kinase Anchoring Protein (AKAP) interaction with the regulatory subunit II (RII) of Protein Kinase A (PKA). STAD-2 was developed as a chemical tool to investigate the spatial and temporal regulation of PKA signaling. This guide details the discovery, mechanism of action, and a generalized protocol for the synthesis of STAD-2. Furthermore, it outlines key experimental procedures for its characterization and discusses its dual functionality as both a disruptor of PKA-AKAP interactions and an antimalarial agent with a PKA-independent mechanism of action.

Introduction

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase involved in a myriad of cellular processes. The specificity of PKA signaling is, in large part, governed by its subcellular localization, which is orchestrated by A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific cellular compartments, thereby positioning the kinase in proximity to its substrates. The disruption of these PKA-AKAP interactions has emerged as a valuable strategy for elucidating the roles of localized PKA signaling in various physiological and pathological conditions.



STAD-2 is a chemically constrained, or "stapled," peptide designed to mimic the helical domain of AKAPs that binds to the docking and dimerization (D/D) domain of the PKA-RII subunit. This modification enhances the peptide's helicity, proteolytic resistance, and cell permeability compared to its linear counterpart, making it a potent and selective tool for studying PKA signaling.

Discovery and Mechanism of Action

STAD-2 was designed as a high-affinity disruptor of the PKA-RII-AKAP interaction.[1] Its design is based on the conserved amphipathic helix of AKAPs that mediates binding to the PKA regulatory subunits.

Primary Mechanism: PKA-AKAP Disruption

The primary mechanism of action of STAD-2 is the competitive inhibition of the binding of AKAPs to the RII subunits of PKA. By occupying the AKAP binding site on the PKA-RII D/D domain, STAD-2 displaces AKAPs, leading to the delocalization of PKA and subsequent attenuation of localized signaling events.

Secondary Mechanism: Antimalarial Activity

Interestingly, STAD-2 has been shown to exhibit potent antimalarial activity against the blood stage of Plasmodium falciparum.[2] This activity is independent of PKA, as STAD-2 does not directly interact with either human or parasite PKA within the infected red blood cell. The proposed mechanism involves the selective permeation of STAD-2 into infected erythrocytes, leading to rapid parasite killing, possibly through cell lysis.[2]

Quantitative Data

The following table summarizes the key quantitative data reported for STAD-2.



Parameter	Value	Assay Method	Reference
Binding Affinity (Kd)	6.2 nM	Fluorescence Polarization	[1]
Antimalarial Activity (IC50)	~1 µM	In vitro P. falciparum growth inhibition	[2]
Molecular Weight	2096.68 g/mol	Mass Spectrometry	[1]

Synthesis of STAD-2

STAD-2 is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) followed by a ring-closing metathesis (RCM) reaction to introduce the hydrocarbon staple.[3]

Peptide Sequence

The amino acid sequence of STAD-2 is: KKLAKFLVSXALKXALK

Where:

- X represents the non-natural amino acid (S)-2-(4-pentenyl)alanine.
- The staple is formed between the two 'X' residues.[1]
- Lys-1 is modified with an NH2-PEG3-CH2-CO- group to improve solubility.[1]

General Synthesis Protocol

- Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support resin (e.g., Rink amide resin) using standard Fmoc chemistry. The Fmoc-protected amino acids, including the non-natural amino acid (S)-2-(4-pentenyl)alanine, are sequentially coupled to the growing peptide chain.
- Ring-Closing Metathesis (RCM): Following the completion of the linear peptide sequence, the resin-bound peptide is treated with a Grubbs I catalyst to facilitate the RCM reaction between the two pentenyl side chains, forming the hydrocarbon staple.[3]



- Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Experimental Protocols Fluorescence Polarization Assay for PKA-RII Binding

This assay is used to determine the binding affinity of STAD-2 for the PKA-RII subunit.

- · Reagents:
 - Purified PKA-RIIα protein.
 - A fluorescently labeled peptide probe known to bind PKA-RIIα (e.g., FITC-labeled AKAP peptide).
 - STAD-2 peptide.
 - Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

Procedure:

- A fixed concentration of the fluorescently labeled peptide is incubated with varying concentrations of the PKA-RIIα protein in the assay buffer.
- To determine the inhibitory constant (Ki) of STAD-2, a fixed concentration of PKA-RIIα and the fluorescent probe are incubated with a serial dilution of STAD-2.
- The fluorescence polarization is measured using a suitable plate reader.
- The data are analyzed to calculate the dissociation constant (Kd) or the inhibitory constant (Ki).



Plasmodium falciparum Permeability and Localization Assay

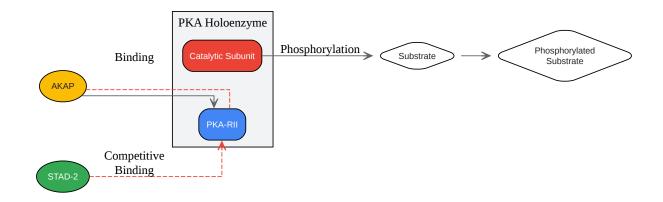
This protocol is designed to assess the uptake and subcellular localization of STAD-2 in P. falciparum-infected red blood cells.

- · Reagents:
 - Synchronized culture of P. falciparum-infected red blood cells.
 - FITC-conjugated STAD-2.
 - Hoechst 33342 nuclear stain.
 - Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II).
- Procedure:
 - Permeability (Flow Cytometry):
 - Incubate infected red blood cells with FITC-conjugated STAD-2 at a final concentration of 1 μM for a specified time (e.g., 6 hours).[2]
 - Stain the cells with Hoechst 33342 to differentiate infected from uninfected cells.
 - Analyze the cell population by flow cytometry to quantify the uptake of FITC-STAD-2 in infected versus uninfected cells.
 - Localization (Fluorescence Microscopy):
 - Treat infected red blood cells with FITC-conjugated STAD-2.
 - Stain with Hoechst 33342.
 - Visualize the cells using a fluorescence microscope to determine the subcellular localization of STAD-2 within the infected red blood cell and the parasite.

Visualizations



Signaling Pathway Diagram

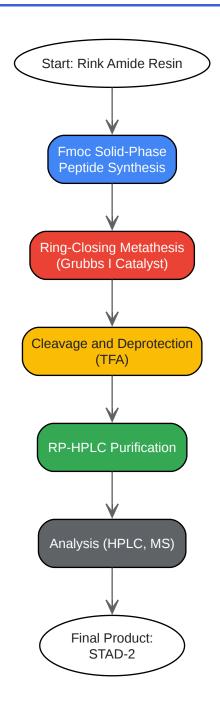


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Caption: STAD-2 competitively inhibits AKAP binding to PKA-RII.

Experimental Workflow: Synthesis



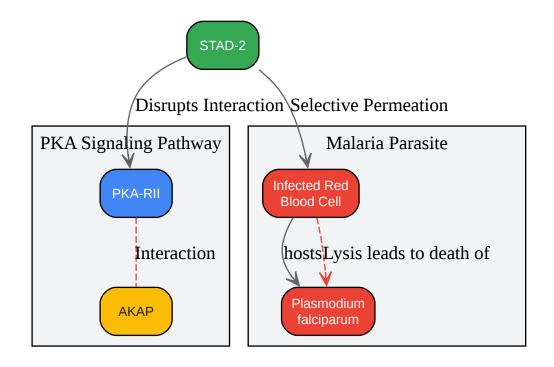


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Caption: Workflow for the synthesis of STAD-2.

Logical Relationship: Dual Activity





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Caption: Dual activity of STAD-2.

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